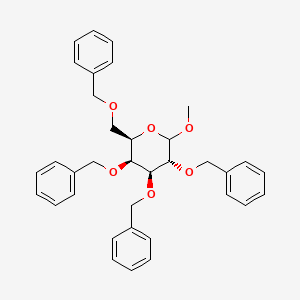
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside
Overview
Description
“Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside” is an important compound within the biomedical industry. It serves as a pivotal intermediate entity and its application in synthesizing drugs and derivatives based on carbohydrates is extensive .
Synthesis Analysis
The synthesis of this compound involves adding 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to acetone, and then adding N-bromosuccinyl in batches with stirring . After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis
The molecular formula of “this compound” is C34H36O6 . Its molecular weight is 540.65 .Chemical Reactions Analysis
This compound is useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives . It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical and Chemical Properties Analysis
The boiling point of “this compound” is estimated to be around 584.38°C to 656.9°C . The density is roughly estimated to be 1.0612 to 1.18 g/cm3 . The refractive index is estimated to be 1.6000 .Scientific Research Applications
Synthesis of Complex Carbohydrates
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside serves as a critical intermediate in the synthesis of complex carbohydrates, including disaccharides and glycosylated derivatives. For instance, the compound has been used in the synthesis and characterization of methyl 6-O-α- and -β-D-galactopyranosyl-β-D-galactopyranoside, showcasing its utility in creating beta-linked disaccharide structures through sequential tritylation, acetylation, and detritylation processes (Kováč, Sokoloski, & Glaudemans, 1984).
Chemical Transformations and Derivatives
Research has highlighted its role in partial benzylation processes, where Methyl α-D-galactopyranoside, through selective benzylation, yields various tribenzyl ether derivatives, demonstrating the chemical versatility of this compound in organic synthesis (Morishima, Koto, Oshima, Sugimoto, & Zen, 1983).
Catalysis and Reaction Efficiency
The compound's derivatives have been employed as catalysts in synthesis reactions, exemplifying its indirect contribution to enhancing reaction efficiencies and yields. For example, tetra-methyl ammonium hydroxide, a related derivative, has been utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives, indicating the broader chemical application spectrum of this compound and its derivatives (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Role in Synthesis of Mucin Fragments
Significantly, this compound has facilitated the synthesis of synthetic mucin fragments, contributing to the development of compounds with potential biological and medicinal applications. This underscores its importance in synthesizing biologically relevant molecules (Kohata, Abbas, & Matta, 1984).
Future Directions
Mechanism of Action
Target of Action
Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a trisaccharide that binds to the fluorescent chromophore . The primary target of this compound is the fluorescent chromophore, which is a part of many biochemical assays and detection systems.
Mode of Action
This compound interacts with its target, the fluorescent chromophore, by binding to it . This binding activity is strong, indicating a high affinity between the compound and the chromophore .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with the fluorescent chromophore. It has been shown to have strong binding activity, which can be used for the labeling of carbohydrates . This suggests that it may play a role in enhancing the visibility and detection of certain biochemical entities.
Biochemical Analysis
Biochemical Properties
The role of Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside in biochemical reactions is significant. It is a trisaccharide that binds to the fluorescent chromophore . It has been shown to have strong binding activity and can be used for the labeling of carbohydrates
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32+,33+,34-,35?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBJCKOMVGYKP-KUTUMLQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1635046.png)


![2-Methyl-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1635065.png)








![4-Chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B1635101.png)

